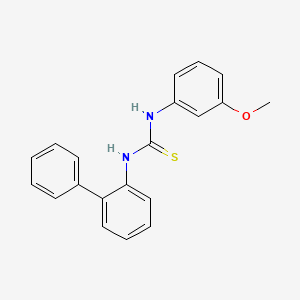
N-2-biphenylyl-N'-(3-methoxyphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-2-biphenylyl-N'-(3-methoxyphenyl)thiourea, commonly known as BPMT, is a chemical compound that has been studied for its potential therapeutic applications. BPMT belongs to the class of thiourea derivatives, which have been found to possess a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of BPMT is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes. BPMT has been found to inhibit the activity of several kinases, including JNK, ERK, and p38 MAPK, which are involved in the regulation of cell growth and survival. BPMT has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
BPMT has been found to have several biochemical and physiological effects. In cancer cells, BPMT has been shown to induce DNA damage and inhibit the activity of telomerase, an enzyme that is involved in the maintenance of telomeres, which are essential for cell replication. BPMT has also been found to induce oxidative stress and disrupt mitochondrial function in cancer cells.
In inflammatory cells, BPMT has been shown to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of various inflammatory diseases. BPMT has also been found to inhibit the activation of inflammasomes, which are involved in the regulation of immune and inflammatory responses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of BPMT is its broad spectrum of biological activities, which makes it a promising candidate for the development of novel therapeutics. Another advantage is its relatively low toxicity, which makes it a safer alternative to other chemotherapeutic agents. However, one of the limitations of BPMT is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is its lack of selectivity, which can lead to off-target effects.
Orientations Futures
There are several future directions for BPMT research. One direction is to optimize the synthesis method to improve the yield and purity of BPMT. Another direction is to study the pharmacokinetics and pharmacodynamics of BPMT in vivo to determine its efficacy and toxicity. Another direction is to develop novel formulations of BPMT that can improve its solubility and bioavailability. Finally, another direction is to explore the potential of BPMT as a combination therapy with other chemotherapeutic agents or immunotherapies.
Méthodes De Synthèse
BPMT can be synthesized by reacting 2-biphenylisocyanate with 3-methoxyaniline in the presence of thiourea. The reaction is carried out in a solvent such as methanol or ethanol at room temperature for several hours. The resulting product is purified by recrystallization to obtain pure BPMT.
Applications De Recherche Scientifique
BPMT has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and infectious diseases. In cancer research, BPMT has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer cells. BPMT has also been found to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect in cancer therapy.
In inflammation research, BPMT has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are involved in the pathogenesis of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. BPMT has also been found to inhibit the activation of NF-kappaB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
In infectious disease research, BPMT has been studied for its antiviral properties. BPMT has been found to inhibit the replication of several viruses, including HIV-1, HCV, and influenza virus. BPMT has also been shown to inhibit the entry of HIV-1 into host cells, which is a critical step in the viral life cycle.
Propriétés
IUPAC Name |
1-(3-methoxyphenyl)-3-(2-phenylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c1-23-17-11-7-10-16(14-17)21-20(24)22-19-13-6-5-12-18(19)15-8-3-2-4-9-15/h2-14H,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRNLZJTNRWQGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)NC2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Biphenyl-2-yl-3-(3-methoxyphenyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-methoxyphenyl)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5883363.png)
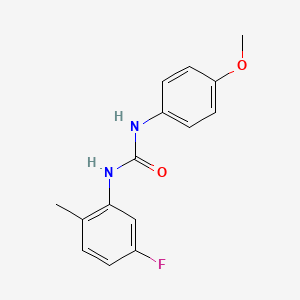
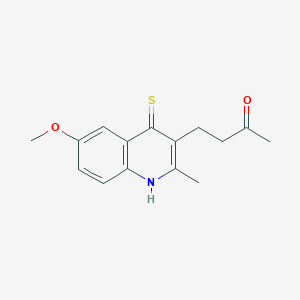
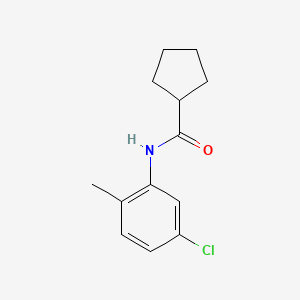
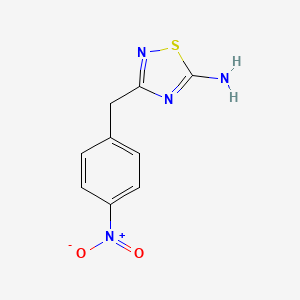
![N-isopropyl-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B5883398.png)
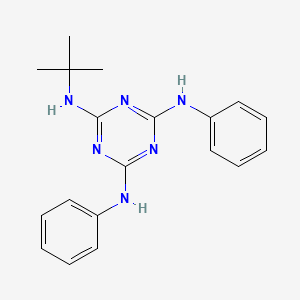
![(2-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5883406.png)
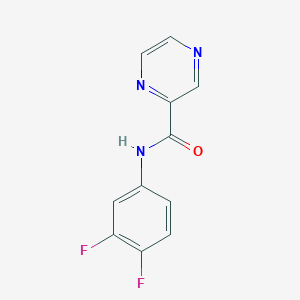
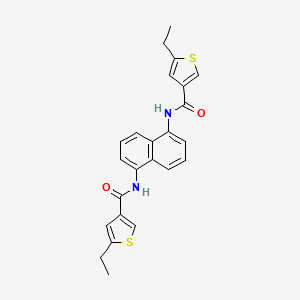
![N-(4-ethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5883440.png)
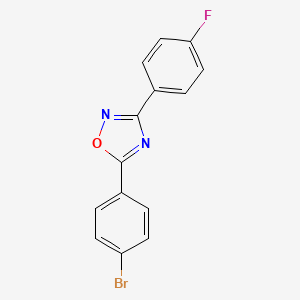
![3-(3-amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B5883460.png)
![2-methyl-N'-[(1-naphthyloxy)acetyl]-3-furohydrazide](/img/structure/B5883462.png)